2-Chloromethyl-1,3-dithiolane

Description

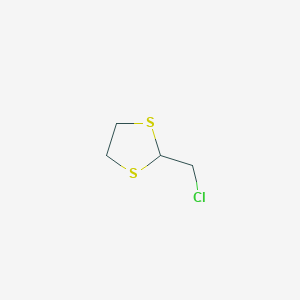

Structure

3D Structure

Properties

CAS No. |

86147-22-0 |

|---|---|

Molecular Formula |

C4H7ClS2 |

Molecular Weight |

154.7 g/mol |

IUPAC Name |

2-(chloromethyl)-1,3-dithiolane |

InChI |

InChI=1S/C4H7ClS2/c5-3-4-6-1-2-7-4/h4H,1-3H2 |

InChI Key |

HZXIGTCQJZOQFQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CSC(S1)CCl |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 2 Chloromethyl 1,3 Dithiolane

Direct Synthetic Routes to 2-Chloromethyl-1,3-dithiolane

Direct synthesis of this compound is most commonly achieved through the condensation of a dithiol with a chloroacetaldehyde (B151913) equivalent. This method provides a straightforward route to the target compound.

The primary method for synthesizing this compound involves the reaction of 1,2-ethanedithiol (B43112) with a derivative of chloroacetaldehyde. orgsyn.org A common precursor is chloroacetaldehyde dimethyl acetal (B89532). orgsyn.orgorgsyn.org This reaction is typically acid-catalyzed, with concentrated hydrochloric acid being a frequently used catalyst. orgsyn.orgorgsyn.org The reaction proceeds by the acid-catalyzed hydrolysis of the acetal to reveal the aldehyde, which then undergoes condensation with the dithiol to form the five-membered dithiolane ring.

The general reaction is as follows: 1,2-Ethanedithiol + Chloroacetaldehyde Dimethyl Acetal --(HCl)--> this compound + 2 CH3OH

This reaction is a well-established and reliable method for the preparation of this compound on a laboratory scale. orgsyn.orgorgsyn.org

The yield of this compound can be influenced by several factors, including reaction temperature, reaction time, and the nature of the catalyst. A detailed procedure described in Organic Syntheses outlines a method where the reaction is initially cooled to 0°C during the addition of chloroacetaldehyde dimethyl acetal to a mixture of 1,2-ethanedithiol and concentrated hydrochloric acid. orgsyn.org After the addition is complete, the reaction mixture is stirred at room temperature for several hours. orgsyn.org This temperature control is crucial for managing the exothermic nature of the reaction and preventing the formation of side products.

The workup procedure involves partitioning the reaction mixture between an organic solvent, such as dichloromethane, and water. orgsyn.org The organic layer is then washed with water, saturated sodium bicarbonate solution, and brine to remove any remaining acid and impurities before being dried and concentrated. orgsyn.org Purification is typically achieved by distillation under reduced pressure. orgsyn.orgorgsyn.org Following this optimized procedure, yields in the range of 54-59% have been reported. orgsyn.orgorgsyn.org

| Reactant 1 | Reactant 2 | Catalyst | Temperature | Reaction Time | Yield | Reference |

| 1,2-Ethanedithiol | Chloroacetaldehyde Dimethyl Acetal | conc. HCl | 0°C to Room Temp. | ~5 hours | 54-59% | orgsyn.org |

Synthesis of Substituted this compound Derivatives

The synthesis of substituted this compound derivatives allows for the introduction of various functional groups, expanding the synthetic utility of this class of compounds. These substitutions can be on the dithiolane ring or at the chloromethyl group.

Achieving regioselectivity in the synthesis of substituted dithiolanes is crucial, particularly when using unsymmetrical dithiols or substituted chloroacetaldehyde derivatives. The choice of starting materials and reaction conditions can direct the formation of a specific isomer. For instance, the reaction of a substituted 1,2-dithiol with chloroacetaldehyde would lead to a mixture of regioisomers if the substitution on the dithiol is not symmetrical.

While specific examples for the regioselective synthesis of substituted 2-chloromethyl-1,3-dithiolanes are not extensively detailed in the provided context, general principles of dithiolane synthesis suggest that steric and electronic factors of the substituents on the dithiol would play a significant role in directing the cyclization.

The synthesis of dithiolanes with substitutions on the carbon backbone of the ring can be achieved by starting with appropriately substituted 1,2-dithiols. For example, using a propane-1,2-dithiol instead of 1,2-ethanedithiol would result in a methyl-substituted dithiolane ring.

Furthermore, the position of the chloromethyl group is determined by the carbonyl precursor. While this article focuses on this compound, it is theoretically possible to synthesize isomers by using different chlorinated carbonyl compounds and dithiols. However, the condensation of dithiols with α-halo ketones or esters more commonly leads to the formation of dihydro-1,4-dithiins through rearrangement of the initial 1,3-dithiolane (B1216140) intermediate. journals.co.za

Analogous Synthetic Strategies for Related Dithiolane Structures

The synthetic principles used for this compound are applicable to a broader range of dithiolane structures. The condensation of dithiols with various aldehydes and ketones in the presence of an acid catalyst is a general and widely used method for the formation of 1,3-dithiolanes. organic-chemistry.org This reaction serves as a common method for the protection of carbonyl groups in organic synthesis. organic-chemistry.org

Alternative strategies for synthesizing substituted 1,2-dithiolanes have also been developed. One such method involves a two-step sequence starting with the generation of a 1,3-dithiol, which is then oxidized to form the 1,2-dithiolane (B1197483). nih.govrsc.org However, this method can require harsh reaction conditions. nih.govrsc.org A more recent one-step synthesis of substituted 1,2-dithiolanes involves the reaction of 1,3-bis-tert-butyl thioethers with bromine, proceeding through a proposed sulfonium-mediated ring-closure. nih.govrsc.org

Another approach to synthesizing substituted 1,2-dithiolanes involves starting from 1,3-diols. tandfonline.com This method has been used to prepare a variety of 1,2-dithiolanes with nitrogen-containing substituents. tandfonline.com The synthesis of 2-imino-1,3-dithiolanes has been achieved through a one-pot reaction of allyl chloride, primary amines, carbon disulfide, and iodine under solvent-free conditions. researchgate.net

These analogous strategies highlight the versatility of synthetic methods available for accessing a wide array of dithiolane-based structures, each with its own set of advantages and limitations depending on the desired substitution pattern and functional groups.

Synthesis of 1,3-Dithiolanes from Carbonyl Compounds and Dithiols

The formation of 1,3-dithiolanes from carbonyl compounds and dithiols is a fundamental and widely used method for protecting carbonyl groups in organic synthesis. asianpubs.orgresearchgate.net This reaction is typically catalyzed by either Brønsted or Lewis acids. organic-chemistry.org

A common procedure involves the reaction of a carbonyl compound with 1,2-ethanedithiol in the presence of an acid catalyst. organic-chemistry.org Various catalysts have been shown to be effective, including:

Brønsted acids: Tungstophosphoric acid (H₃PW₁₂O₄₀) and perchloric acid adsorbed on silica (B1680970) gel (HClO₄-SiO₂) have been used for the thioacetalization of aldehydes and ketones, often under solvent-free conditions. organic-chemistry.org

Lewis acids: Yttrium triflate, hafnium trifluoromethanesulfonate (B1224126), and copper bis(dodecyl sulfate) [Cu(DS)₂] are effective Lewis acid catalysts for this transformation. organic-chemistry.org These catalysts often offer high chemoselectivity, allowing for the protection of aldehydes in the presence of ketones. organic-chemistry.org

Solid-supported reagents: Reagents like Amberlyst-15, a sulfonic acid resin, can catalyze the formation of 1,3-dithiolanes, sometimes with high chemoselectivity for aldehydes over ketones. researchgate.netrsc.org

The reaction conditions for these syntheses can vary, from room temperature to refluxing solvents, depending on the reactivity of the carbonyl compound and the chosen catalyst. organic-chemistry.orgrsc.org The removal of the dithiolane protecting group, a process known as deprotection, often requires more stringent conditions. asianpubs.orgorganic-chemistry.org

| Catalyst Type | Examples | Reaction Conditions |

| Brønsted Acid | Tungstophosphoric acid, Perchloric acid on silica gel | Solvent-free, room temperature |

| Lewis Acid | Yttrium triflate, Hafnium triflate, Copper bis(dodecyl sulfate) | Varies (e.g., room temperature in water) |

| Solid-supported | Amberlyst-15 | Room temperature or reflux |

Formation of 1,2-Dithiolanes via Chloromethyl Precursors

While the direct synthesis of this compound is well-established, the formation of the isomeric 1,2-dithiolane ring system can also involve precursors containing chloromethyl groups. A notable synthetic strategy for functionalized 1,2-dithiolanes starts from 1,3-bis-tert-butyl thioethers. rsc.orgrsc.org This method provides a one-step route to diversely substituted 1,2-dithiolanes. rsc.org

The synthesis of the 1,3-bis-tert-butyl thioether precursors can be achieved from various starting materials, including 1,3-dichloropropan-2-ol derivatives and 2-(chloromethyl)oxiranes, by reaction with tert-butylthiol. nih.gov The subsequent cyclization to the 1,2-dithiolane is accomplished by reacting the thioether with bromine. rsc.orgrsc.org The proposed mechanism involves the formation of a sulfonium (B1226848) bromide intermediate, followed by elimination and intramolecular cyclization. rsc.orgnih.gov

Another approach to 1,2-dithiolanes involves the modification of peptides. The synthesis of an N-terminus 1,2-dithiolane modified self-assembling peptide has been reported. nih.gov This process utilizes the on-resin coupling of a dithiolane precursor, 3-(acetylthio)-2-(acetylthiomethyl)propanoic acid, followed by a microwave-assisted deprotection and cyclization step. nih.gov

| Precursor | Reagents for Cyclization | Key Features |

| 1,3-bis-tert-butyl thioethers | Bromine | One-step synthesis, proceeds via a sulfonium intermediate. rsc.orgrsc.org |

| 3-(acetylthio)-2-(acetylthiomethyl)propanoic acid (on-resin) | Ammonium hydroxide (B78521) (for deprotection) | Used in solid-phase peptide synthesis. nih.gov |

Routes to 1,3-Thiaselenolanes Involving Chloromethyl Moieties

The synthesis of 1,3-thiaselenolanes, five-membered heterocycles containing both sulfur and selenium, can also utilize chloromethyl precursors. One method involves the reaction of selenium dichloride with divinyl sulfide (B99878). mdpi.comresearchgate.net This reaction can lead to the formation of 2-chloromethyl-1,3-thiaselenolane, which can then be dehydrochlorinated to yield 2-chloromethyl-1,3-thiaselenole. mdpi.com

The reaction of selenium dihalides with diallyl ether has also been explored for the synthesis of selenium-containing heterocycles. For instance, selenium dichloride reacts with diallyl ether to produce cis-3,5-bis(chloromethyl)-1,4-oxaselenane. researchgate.net These halogenated intermediates serve as valuable building blocks for further synthetic transformations. researchgate.net

Furthermore, the addition of selenium dichloride to allyl phenyl ether results in the formation of a dihydrobenzoxaselenine derivative, demonstrating another route to selenium-containing heterocycles from precursors that can be conceptually related to chloromethyl-functionalized intermediates. researchgate.net

| Selenium Reagent | Substrate | Product(s) |

| Selenium dichloride | Divinyl sulfide | 2-Chloromethyl-1,3-thiaselenolane and 2-chloromethyl-1,3-thiaselenole. mdpi.comresearchgate.net |

| Selenium dichloride | Diallyl ether | cis-3,5-bis(chloromethyl)-1,4-oxaselenane. researchgate.net |

| Selenium dichloride | Allyl phenyl ether | Dihydrobenzoxaselenine derivative. researchgate.net |

Reactivity Profiles and Mechanistic Investigations of 2 Chloromethyl 1,3 Dithiolane

Reactions at the Chloromethyl Moiety

The chloromethyl group is the primary site for reactions involving nucleophilic attack and elimination.

Nucleophilic Substitution Pathways

The chlorine atom on the methyl group of 2-chloromethyl-1,3-dithiolane is susceptible to nucleophilic substitution. This reactivity is attributed to the electron-withdrawing nature of the adjacent carbonyl group, which polarizes the C-Cl bond and makes the carbon atom electrophilic. core.ac.uk As a result, a variety of nucleophiles can readily displace the chloride ion. For instance, it can serve as a precursor for the synthesis of 2-mercaptomethyl-1,3-dioxolane, a key intermediate for certain diuretic drugs. core.ac.uk

Dehydrohalogenation to Form Reactive Intermediates

Treatment of this compound with a strong base can induce dehydrohalogenation, leading to the formation of reactive intermediates. A notable example is the reaction with methyllithium, which results in the formation of 2-methylene-1,3-dithiolane (B1609977). orgsyn.orgorgsyn.org This transformation proceeds through a kinetically favored elimination reaction where the loss of a chloride ion from the lithiated intermediate is the driving force. orgsyn.orgorgsyn.org The resulting 2-methylene-1,3-dithiolane is a valuable reactive intermediate in its own right. orgsyn.orgorgsyn.org

Reactivity of the 1,3-Dithiolane (B1216140) Ring System

The 1,3-dithiolane ring itself exhibits a rich and complex reactivity, including metalation, fragmentation, and rearrangement processes.

Metalation and Subsequent Reactions

The protons at the C2 position of the 1,3-dithiolane ring can be abstracted by strong bases, a process known as metalation. However, unlike their six-membered 1,3-dithiane (B146892) counterparts, which form stable 2-lithio derivatives, 2-lithio-1,3-dithiolanes are prone to further reactions. orgsyn.orgorgsyn.orgorganic-chemistry.org The stability of lithiated dithianes makes them useful as masked acyl anions in reactions with various electrophiles. organic-chemistry.org In contrast, metalated 1,3-dithiolanes often undergo fragmentation. organic-chemistry.orgacs.org

The reaction of 2-alkylthio-1,3-dithiolanes with butyllithium, followed by treatment with alkyl halides, provides a route to unsymmetrical dialkyl trithiocarbonates. oup.com

Fragmentative Elimination Reactions

A characteristic reaction of the 1,3-dithiolane ring, particularly upon deprotonation at the C2 position, is fragmentative elimination. acs.org This process typically results in the formation of a dithiocarboxylate anion and ethylene (B1197577) gas. acs.org The specific course of the reaction, whether deprotonation at C2 leading to fragmentation or at C4 leading to other products, is highly dependent on the reaction conditions, including the choice of solvent, base, and the substituents on the dithiolane ring. acs.org For instance, the reaction of 2-aryl-1,3-dithiolanes with lithium hexamethyldisilazide (LiHMDS) in cyclopentyl methyl ether (CPME) at elevated temperatures rapidly generates aryl-dithiocarboxylates. acs.org These can then be trapped with electrophiles like alkyl halides to produce dithioesters. acs.org In the gas phase, 1,3-dithiolane has been observed to undergo successive elimination reactions in competition with deprotonation. utk.edu

Ring Opening and Rearrangement Processes

The 1,3-dithiolane ring can undergo ring-opening and rearrangement reactions under various conditions. For example, a spontaneous rearrangement of a 1,3-dithiolane derivative to a 1,4-dithiane (B1222100) has been observed upon refluxing in a water and toluene (B28343) mixture. beilstein-journals.org This particular rearrangement involves a 1,2-sulfur migration via a cyclic sulfonium (B1226848) intermediate, which then opens and eliminates a halide. beilstein-journals.org

Additionally, oxidative cleavage of the C-S bonds in 2,2-disubstituted 1,3-dithiolanes can be achieved using singlet molecular oxygen, leading to the corresponding carbonyl compounds. tandfonline.com The reaction of selenium dichloride with divinyl sulfide (B99878) initially forms a six-membered ring which then rearranges to a five-membered 5-chloro-2-chloromethyl-1,3-thiaselenolane. mdpi.com

Role as a Precursor for Thiocarbonyl Ylides

A significant facet of the reactivity of this compound analogues is their function as synthons for thiocarbonyl ylides. These ylides are 1,3-dipolar species that are not typically isolated but are generated in situ for immediate use in cycloaddition reactions.

Generation of Thiocarbonyl Ylides from Chloromethyl (trimethylsilyl)methyl Sulfide Analogues

The generation of the parent thiocarbonyl ylide can be efficiently achieved from chloromethyl (trimethylsilyl)methyl sulfide, a close analogue of this compound. The key mechanistic step is a fluoride (B91410) ion-promoted 1,3-elimination or 1,3-desilylation. researchgate.netnuph.edu.uascispace.com Reagents such as cesium fluoride (CsF) or tetramethylammonium (B1211777) fluoride (NMe₄F) are commonly employed to induce this transformation. researchgate.net The fluoride ion attacks the silicon atom, facilitating the departure of the chloride ion and the subsequent formation of the thiocarbonyl ylide intermediate. This method provides a convenient route to the parent thiocarbonyl ylide under mild conditions. nuph.edu.ua

Alternative methods for generating thiocarbonyl ylides include the thermal decomposition of 1,3,4-thiadiazolines, which are themselves formed from the cycloaddition of diazoalkanes to thioketones. nih.govresearchgate.net However, the use of silylmethyl sulfide precursors offers a distinct advantage in its operational simplicity and the mild reaction conditions required.

[3+2] Cycloaddition Reactions of Thiocarbonyl Ylides to Form S-Heterocycles

Once generated, thiocarbonyl ylides readily undergo [3+2] cycloaddition reactions with a variety of dipolarophiles to yield five-membered sulfur-containing heterocycles. researchgate.netoup.com This reaction is a powerful tool for the synthesis of complex molecules such as tetrahydrothiophenes and 1,3-dithiolanes. nuph.edu.uanih.gov

The reaction with activated alkenes and alkynes, for instance, provides a direct pathway to tetrahydro- and dihydrothiophene derivatives, respectively. nuph.edu.uascispace.com A notable feature of these cycloadditions is their high stereoselectivity, often resulting in the formation of a single stereoisomer. nuph.edu.uascispace.com

The regioselectivity of the cycloaddition is highly dependent on the substituents of both the thiocarbonyl ylide and the dipolarophile. nih.gov For example, the reaction of thiocarbonyl ylides with thioketones can lead to the formation of 1,3-dithiolanes. nih.govuzh.ch Depending on the steric and electronic nature of the substituents, the reaction can favor the formation of either the more sterically crowded or the less hindered regioisomer. nih.govuzh.chuzh.chnih.gov For instance, aromatic thioketone S-methylides tend to react with aromatic thioketones to regioselectively produce the sterically crowded 1,3-dithiolanes. uzh.ch In contrast, reactions involving aliphatic thioketone S-methylides can result in the sterically less crowded products. uzh.ch

| Thiocarbonyl Ylide Precursor | Dipolarophile | Resulting S-Heterocycle | Key Findings |

|---|---|---|---|

| Chloromethyl (trimethylsilyl)methyl sulfide | α,β-Unsaturated Compounds | Tetrahydrothiophenes | High stereoselectivity observed. nuph.edu.uascispace.com |

| In situ generated from thioketone and diazo compound | Thioketones | 1,3-Dithiolanes | Regioselectivity is dependent on substituents. nih.govuzh.ch |

| In situ generated from 1,3,4-thiadiazoline | (E)-4,4,4-trifluoro-1-phenylbut-2-en-1-one | Tetrahydrothiophenes | Chemo- and regioselective cycloaddition. nih.gov |

Catalytic Aspects of Reactions Involving this compound and Derivatives

The formation and transformation of 1,3-dithiolanes are often facilitated by acid catalysis, which can influence the selectivity of these reactions.

Lewis Acid and Brønsted Acid Catalysis in Dithiolane Formation

The synthesis of 1,3-dithiolanes from carbonyl compounds and 1,2-ethanedithiol (B43112) is commonly catalyzed by both Lewis and Brønsted acids. organic-chemistry.orgmdpi.com A wide array of catalysts have been shown to be effective, often under mild and solvent-free conditions.

Lewis Acid Catalysis: Several Lewis acids are efficient catalysts for dithiolane formation. For instance, SnCl₂·2H₂O provides a mild and efficient protocol for the conversion of aldehydes and ketones to their corresponding 1,3-dithiolanes. researchgate.net Other effective Lewis acids include yttrium triflate, hafnium trifluoromethanesulfonate (B1224126), and praseodymium triflate, with the latter being a recyclable catalyst for chemoselective thioacetalization. organic-chemistry.orgchemicalbook.com Scandium triflate [Sc(OTf)₃] has also been noted for its catalytic activity in related transformations. researchgate.net

Brønsted Acid Catalysis: Brønsted acids are also widely employed. Perchloric acid adsorbed on silica (B1680970) gel (HClO₄-SiO₂) is an extremely efficient and reusable catalyst for the formation of 1,3-dithiolanes and 1,3-dithianes under solvent-free conditions at room temperature. organic-chemistry.orgchemicalbook.com Other effective Brønsted acids include tungstophosphoric acid and certain acidic ionic liquids. organic-chemistry.org The use of these catalysts often allows for high yields and chemoselectivity.

| Catalyst Type | Specific Catalyst | Substrates | Key Features |

|---|---|---|---|

| Lewis Acid | SnCl₂·2H₂O | Aldehydes, Ketones | Mild, efficient, solvent-free. researchgate.net |

| Lewis Acid | Yttrium Triflate | Carbonyl Compounds | Highly chemoselective for aldehydes. organic-chemistry.org |

| Lewis Acid | Praseodymium Triflate | Carbonyl Compounds | Recyclable, chemoselective. chemicalbook.com |

| Brønsted Acid | HClO₄-SiO₂ | Aldehydes, Ketones | Highly efficient, reusable, solvent-free. organic-chemistry.orgchemicalbook.com |

| Brønsted Acid | Tungstophosphoric Acid | Aldehydes, Ketones, Acetals | Highly selective, solvent-free. organic-chemistry.org |

| Brønsted Acid | Acidic Ionic Liquid | Aldehydes | Mild, chemoselective, short reaction times. organic-chemistry.org |

Chemoselective and Stereoselective Transformations

Catalysis plays a crucial role in directing the chemoselectivity and stereoselectivity of reactions involving this compound and its derivatives.

Chemoselectivity: Many catalytic systems for dithiolane formation exhibit high chemoselectivity. For example, catalysts like yttrium triflate and praseodymium triflate allow for the selective protection of aldehydes in the presence of ketones. organic-chemistry.orgchemicalbook.com This selectivity is synthetically valuable when dealing with polyfunctional molecules. The chemoselectivity of [3+2] cycloadditions of thiocarbonyl ylides has also been studied, where the ylide can selectively react with either a carbon-carbon or a carbon-sulfur double bond within the same molecule, depending on the ylide's substituents. nih.govuzh.ch

Stereoselectivity: Stereocontrol is a critical aspect of modern organic synthesis, and reactions involving dithiolane derivatives have been developed with high levels of stereoselectivity. Asymmetric 1,3-dipolar cycloadditions using chiral auxiliaries have been shown to produce trans-3,4-disubstituted tetrahydrothiophenes with high diastereomeric ratios. researchgate.net Furthermore, the Lewis acid-catalyzed [3+2]-cycloaddition of donor-acceptor cyclopropanes with ferrocenyl thioketones can proceed in a completely diastereoselective manner to yield cis-substituted tetrahydrothiophene (B86538) derivatives. researchgate.net In some cases, the autoxidative condensation of 2-aryl-2-lithio-1,3-dithianes can occur, leading to complex, highly functionalized products. acs.org

Applications of 2 Chloromethyl 1,3 Dithiolane As a Synthetic Intermediate and Building Block

Generation of Key Unsaturated Intermediates

A significant application of 2-chloromethyl-1,3-dithiolane is its role as a precursor to valuable unsaturated intermediates, which are not easily accessible through other routes.

Synthesis of 2-Methylene-1,3-dithiolane (B1609977) as a Reactive Synthon

This compound is effectively converted into 2-methylene-1,3-dithiolane, a highly reactive ketene (B1206846) thioacetal. This transformation is typically achieved through a dehydrohalogenation reaction. The process involves treating this compound with a strong base.

A well-documented procedure involves the use of methyllithium-lithium bromide complex in diethyl ether at 0°C. orgsyn.org The base abstracts a proton, leading to a lithiated intermediate. The subsequent loss of a chloride ion is a kinetically favored elimination reaction that yields the target methylene (B1212753) compound. orgsyn.orgorgsyn.org This method provides a simpler and safer alternative to previous routes, which were often low-yielding and involved potentially explosive perchlorate (B79767) intermediates. orgsyn.org

The reaction can be summarized as follows:

Starting Material: this compound

Reagent: Strong base (e.g., Methyllithium)

Product: 2-Methylene-1,3-dithiolane

Reaction Type: Dehydrohalogenation (Elimination)

2-Methylene-1,3-dithiolane is a valuable reactive synthon, essentially acting as a ketene equivalent in various chemical transformations. orgsyn.org Its utility is particularly highlighted in cycloaddition reactions, where it can participate in forming complex cyclic structures. For instance, its oxidized derivative, 2-methylene-1,3-dithiolane 1,3-dioxide, has been shown to be a highly reactive and selective chiral ketene equivalent in Diels-Alder reactions with a wide range of dienes.

Functionalization and Derivatization Strategies

The structure of this compound allows for a variety of modifications, enabling the synthesis of a broad spectrum of derivatives for different applications.

Introduction of Diverse Functional Groups on the Dithiolane Scaffold

The primary site for functionalization on this compound is the chloromethyl group. The chlorine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions (SN2). This allows for the introduction of a wide array of functional groups onto the dithiolane scaffold.

By reacting this compound with various nucleophiles, the chlorine atom can be displaced to form new carbon-heteroatom or carbon-carbon bonds. This strategy is a straightforward method for synthesizing a library of 2-substituted-methyl-1,3-dithiolanes.

| Nucleophile (Nu:⁻) | Resulting Functional Group (-CH₂-Nu) | Product Class |

| Hydroxide (B78521) (OH⁻) | Hydroxymethyl (-CH₂OH) | Alcohol |

| Alkoxide (RO⁻) | Alkoxymethyl (-CH₂OR) | Ether |

| Cyanide (CN⁻) | Cyanomethyl (-CH₂CN) | Nitrile |

| Azide (N₃⁻) | Azidomethyl (-CH₂N₃) | Azide |

| Thiolate (RS⁻) | Alkylthiomethyl (-CH₂SR) | Thioether |

| Carboxylate (RCOO⁻) | Acyloxymethyl (-CH₂OCOR) | Ester |

These reactions significantly expand the synthetic utility of the parent compound, providing access to intermediates with functionalities suitable for further elaboration in multi-step syntheses.

Construction of Complex Molecular Architectures

The 1,3-dithiolane (B1216140) and the more commonly used 1,3-dithiane (B146892) moieties are pivotal in the synthesis of complex natural products. uwindsor.ca They serve both as protecting groups for carbonyls and as precursors for nucleophilic acyl anion equivalents. While direct examples starting from this compound are specific to particular synthetic routes, its derivatives, obtained through the functionalization strategies mentioned above, can be incorporated into larger molecular frameworks.

For example, the alcohol derivative, (1,3-dithiolan-2-yl)methanol, can be used in esterification or etherification reactions to link the dithiolane unit to other parts of a complex molecule. Subsequent deprotection of the dithiolane reveals a carbonyl group at a late stage in the synthesis, a common strategy in the total synthesis of natural products. uwindsor.ca

Role in Carbon-Carbon Bond Formation

One of the most powerful applications of sulfur-stabilized carbanions is in carbon-carbon bond formation, a concept famously pioneered by E.J. Corey and Dieter Seebach. This "umpolung" or polarity inversion strategy reverses the normal electrophilic nature of a carbonyl carbon into a nucleophilic one.

Analogous Acyl Anion Equivalency (Corey-Seebach Principles in Dithiolanes)

The Corey-Seebach reaction traditionally involves the deprotonation of a 1,3-dithiane at the C2 position using a strong base like n-butyllithium (n-BuLi). organic-chemistry.orgquimicaorganica.org The resulting carbanion is stabilized by the two sulfur atoms and acts as a nucleophilic acyl anion equivalent. youtube.com This nucleophile can then react with various electrophiles (e.g., alkyl halides, epoxides, carbonyl compounds) to form a new carbon-carbon bond. wikipedia.org

In principle, this concept applies to 1,3-dithiolanes as well. The C2 proton of a 2-substituted-1,3-dithiolane is acidic (pKa ≈ 38 in DMSO for dithiane) and can be removed by a strong base. uwindsor.ca However, lithiated 1,3-dithiolanes are known to be less stable than their 1,3-dithiane counterparts and can undergo fragmentation to ethylene (B1197577) and dithiocarbonates. organic-chemistry.org

For this compound, the situation is more complex. The molecule possesses two potentially acidic protons: the one at C2 of the dithiolane ring and the two on the adjacent chloromethyl group.

Deprotonation at C2: This would generate the desired acyl anion equivalent, [(SCS)CH₂Cl]⁻. However, the presence of the adjacent electrophilic C-Cl bond could lead to instability or intramolecular reactions.

Deprotonation of the Chloromethyl Group: Abstraction of a proton from the -CH₂Cl group would form an α-chloro carbanion. This species is known to be an intermediate in the dehydrohalogenation reaction to form 2-methylene-1,3-dithiolane. orgsyn.org

Condensation Reactions

While direct participation of this compound in classical condensation reactions like the Knoevenagel or Claisen condensations is not extensively documented, its electrophilic nature allows it to engage in reactions with carbanions and other nucleophiles, which can be considered mechanistically related to the initial step of a condensation reaction. These reactions typically involve the substitution of the chlorine atom by a nucleophilic carbon, leading to the formation of a new carbon-carbon bond.

The reactivity of the chloromethyl group facilitates its use in alkylation reactions with active methylene compounds. In these reactions, a compound containing a methylene group flanked by two electron-withdrawing groups (such as esters, ketones, or nitriles) is deprotonated with a base to form a stabilized carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbon of the chloromethyl group of this compound and displacing the chloride ion. This results in the formation of a new carbon-carbon bond, effectively "condensing" the two molecules.

A general representation of this reaction is as follows:

Scheme 1: Alkylation of an Active Methylene Compound with this compound

Where Z and Z' are electron-withdrawing groups.

This type of reaction is a powerful tool for introducing the 1,3-dithiolane moiety into a molecule, which can then serve as a protected carbonyl group or be further functionalized.

Synthetic Utility in Multi-Step Organic Transformations

The utility of this compound extends beyond simple alkylation reactions, positioning it as a valuable building block in more elaborate multi-step synthetic sequences. The 1,3-dithiolane ring itself is a robust protecting group for aldehydes, stable to a wide range of reaction conditions, including those involving nucleophiles and bases. This stability allows for chemical modifications on other parts of the molecule without affecting the protected carbonyl functionality.

In a typical multi-step synthesis, this compound can be used to introduce a masked formyl group (-CHO). The initial substitution reaction at the chloromethyl position attaches the dithiolane-containing fragment to the substrate. Subsequent chemical transformations can then be carried out on the rest of the molecule. In the final stages of the synthesis, the 1,3-dithiolane group can be deprotected to reveal the aldehyde functionality. This deprotection is commonly achieved using reagents such as mercuric chloride in the presence of calcium carbonate, or with oxidative methods.

The versatility of this approach is highlighted in the synthesis of various complex organic molecules, where the introduction of a formyl group at a specific position is required. The use of this compound provides a reliable method for achieving this transformation while protecting the aldehyde from undesired side reactions during the synthetic sequence.

Below is a table summarizing the key reactants and products in the types of reactions discussed:

| Reactant 1 | Reactant 2 | Product Type |

| Active Methylene Compound (e.g., Malonic ester) | This compound | Alkylated active methylene compound |

| Nucleophile (e.g., Grignard reagent) | This compound | Substituted 1,3-dithiolane |

Advanced Studies and Theoretical Investigations of 2 Chloromethyl 1,3 Dithiolane Chemistry

Computational Chemistry Approaches

Computational chemistry provides powerful insights into the electronic structure, stability, and reactivity of molecules like 2-Chloromethyl-1,3-dithiolane. Through the use of sophisticated software and theoretical models, chemists can simulate molecular behavior and reaction outcomes with increasing accuracy.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the mechanisms of organic reactions. For this compound, DFT calculations can elucidate the pathways of its various transformations, such as nucleophilic substitution at the chloromethyl group or reactions involving the dithiolane ring itself.

DFT studies can map out the potential energy surface of a reaction, identifying transition states, intermediates, and the activation energies required for a reaction to proceed. For instance, in a nucleophilic substitution reaction where the chloride is displaced, DFT can model the transition state, providing information on bond breaking and bond formation processes. Different functionals and basis sets can be employed to achieve varying levels of accuracy in these calculations. While specific DFT studies on the reaction mechanisms of this compound are not extensively documented in publicly available literature, the methodology is well-established for analogous systems. researchgate.netmdpi.com Such studies would typically involve optimizing the geometries of reactants, products, and transition states to calculate their relative energies.

Table 1: Representative Data from a Hypothetical DFT Study on the SN2 Reaction of this compound with a Nucleophile (Nu-)

| Species | Method/Basis Set | Relative Energy (kcal/mol) | Key Geometric Parameter |

| Reactants | B3LYP/6-311++G(d,p) | 0.0 | C-Cl bond length: ~1.8 Å |

| Transition State | B3LYP/6-311++G(d,p) | +20.5 | Nu-C distance: ~2.2 Å, C-Cl distance: ~2.3 Å |

| Products | B3LYP/6-311++G(d,p) | -15.2 | Nu-C bond length: ~1.5 Å |

This table is illustrative and does not represent actual experimental or published computational data.

Quantum chemical calculations are instrumental in predicting the reactivity of molecules. For this compound, these calculations can identify the most reactive sites and predict the outcome of reactions with various reagents. Molecular orbital theory, a key component of quantum chemistry, provides insights into the distribution of electrons and the nature of the frontier molecular orbitals (HOMO and LUMO).

Conformational Analysis and Stereochemical Implications

The three-dimensional structure of this compound and its conformational flexibility are key to understanding its reactivity and interactions. The five-membered dithiolane ring is not planar and can adopt various conformations.

The 1,3-dithiolane (B1216140) ring typically exists in an equilibrium of different envelope and twist conformations. The presence of a substituent at the C2 position, such as the chloromethyl group, significantly influences the conformational preference of the ring. The substituent can occupy either a pseudo-axial or a pseudo-equatorial position, and the energetic balance between these is determined by steric and electronic factors.

Table 2: Hypothetical Conformational Analysis of this compound

| Conformer | Substituent Position | Calculated Relative Energy (kcal/mol) | Key Dihedral Angle (S-C2-S-C5) |

| Envelope (C4 out) | Pseudo-equatorial | 0.0 | ~45° |

| Envelope (C4 out) | Pseudo-axial | +1.5 | ~45° |

| Twist (C2, S1 out) | - | +0.8 | ~30° |

This table is illustrative and based on general principles of dithiolane conformational analysis.

Stereoelectronic effects are the influence of the spatial arrangement of electrons in orbitals on the properties and reactivity of a molecule. In dithiolane systems, several stereoelectronic interactions are at play. These include hyperconjugation involving the lone pairs on the sulfur atoms and the anti-bonding orbitals of adjacent bonds.

Mechanistic Elucidation Through Isotopic Labeling and Kinetic Studies

While computational methods provide theoretical insights, experimental techniques are essential for confirming reaction mechanisms. Isotopic labeling and kinetic studies are powerful tools for this purpose.

Isotopic labeling involves replacing an atom in the reactant with one of its isotopes (e.g., replacing 12C with 13C, or 1H with 2H). ias.ac.in By tracking the position of the isotope in the products, the pathway of the reaction can be traced. researchgate.net For example, to study a rearrangement reaction of this compound, one could synthesize the compound with a 13C label at the C2 position of the dithiolane ring. The position of this label in the final product would provide definitive evidence for or against a proposed mechanistic pathway.

Kinetic studies, which measure the rate of a reaction, can also provide mechanistic details. The rate law of a reaction, determined by systematically varying the concentrations of reactants, reveals which species are involved in the rate-determining step. Furthermore, the measurement of kinetic isotope effects (KIEs) can provide information about bond-breaking and bond-forming events in the transition state. A primary KIE is observed when a bond to the isotopically substituted atom is broken in the rate-determining step. For instance, if the C-H bond of the chloromethyl group is involved in the rate-determining step of a reaction, replacing the hydrogen with deuterium (B1214612) would lead to a measurable decrease in the reaction rate. While no specific isotopic labeling or kinetic studies on this compound are reported, these established methodologies could be applied to understand its reaction mechanisms. ias.ac.in

Future Research Directions and Unexplored Avenues in 2 Chloromethyl 1,3 Dithiolane Chemistry

Development of Novel and Green Synthetic Methodologies

The traditional synthesis of 1,3-dithiolanes often involves the acid-catalyzed reaction of a carbonyl compound with 1,2-ethanedithiol (B43112). organic-chemistry.org For 2-chloromethyl-1,3-dithiolane, this would typically involve chloroacetaldehyde (B151913). Future research should prioritize the development of more sustainable and efficient synthetic protocols.

Catalytic Approaches: A significant area for advancement lies in the use of novel catalysts that can operate under milder conditions and offer higher yields and selectivity. A wide array of Lewis and Brønsted acids have been employed for the synthesis of 1,3-dithiolanes in general. organic-chemistry.org Future investigations could focus on the application of solid acid catalysts, such as zeolites or clays, which offer the advantages of easy separation and recyclability, aligning with the principles of green chemistry. Furthermore, the exploration of metal-organic frameworks (MOFs) as catalysts could provide highly porous and tunable platforms for this transformation.

Green Solvents and Conditions: The move away from volatile and hazardous organic solvents is a critical aspect of green chemistry. Research into conducting the synthesis of this compound in greener solvents like water, ionic liquids, or deep eutectic solvents is a promising avenue. mdpi.com Microwave-assisted and ultrasound-assisted syntheses are other areas that could be explored to reduce reaction times and energy consumption. researchgate.net The development of solvent-free reaction conditions, where the reactants are ground together, potentially with a solid catalyst, represents another important goal for a truly green synthesis. organic-chemistry.org

| Catalyst Type | Potential Advantages for Green Synthesis |

| Solid Acids (e.g., Zeolites, Clays) | Reusability, ease of separation, reduced waste. |

| Metal-Organic Frameworks (MOFs) | High porosity, tunable active sites, potential for high selectivity. |

| Biocatalysts (Enzymes) | High selectivity, mild reaction conditions, biodegradable. |

Exploration of Undiscovered Reactivity Pathways

The reactivity of this compound is dictated by its two key functional groups: the electrophilic chloromethyl group and the dithiolane ring, which can act as a masked carbonyl group or be involved in other transformations.

Nucleophilic Substitution and Beyond: The chlorine atom on the methyl group is susceptible to nucleophilic substitution, providing a straightforward way to introduce a variety of functional groups. While reactions with common nucleophiles are expected, future research could explore more complex and stereoselective substitution reactions. For instance, the use of chiral nucleophiles or catalysts could lead to the synthesis of enantiomerically enriched products. The reactivity of the C-Cl bond could also be harnessed in cross-coupling reactions, opening up possibilities for the formation of new carbon-carbon and carbon-heteroatom bonds.

Reactivity of the Dithiolane Ring: The 1,3-dithiolane (B1216140) ring is generally stable under many reaction conditions but can be cleaved to reveal the parent aldehyde. wordpress.com Future research could investigate novel and milder methods for this deprotection, particularly those that are compatible with a wider range of functional groups. Furthermore, the sulfur atoms of the dithiolane ring can be oxidized to sulfoxides and sulfones, which can then participate in a variety of transformations, including Pummerer-type rearrangements and eliminations, leading to the formation of unsaturated systems. The exploration of the reactivity of these oxidized derivatives of this compound is a largely unexplored area.

Cycloaddition Reactions: While less common for simple dithiolanes, the possibility of engaging the this compound or its derivatives in cycloaddition reactions should not be overlooked. For example, conversion of the chloromethyl group to a suitable diene or dipolarophile could enable participation in Diels-Alder or 1,3-dipolar cycloaddition reactions, providing rapid access to complex cyclic structures.

Expansion of Synthetic Applications in Complex Molecule Synthesis

The bifunctional nature of this compound makes it a potentially valuable building block in the synthesis of complex molecules, including natural products and pharmaceuticals. mdpi.com

As a Versatile Synthon: The dithiolane moiety can serve as a protecting group for an aldehyde, while the chloromethyl group allows for the introduction of the molecule into a larger structure. This dual functionality can be strategically employed in multi-step syntheses. For example, the chloromethyl group could be used to alkylate a nucleophile, and then, later in the synthetic sequence, the dithiolane could be deprotected to reveal an aldehyde for further elaboration. The development of synthetic strategies that leverage this bifunctionality in novel ways is a key area for future research.

Application in Target-Oriented Synthesis: A thorough exploration of the utility of this compound in the total synthesis of natural products is warranted. Its structure suggests it could be a useful precursor for the synthesis of molecules containing a 1,2-dicarbonyl or α-hydroxy aldehyde moiety after deprotection and further functionalization. Identifying specific natural product targets where this building block could streamline the synthesis would be a significant contribution.

Pharmaceutical and Agrochemical Applications: The 1,3-dithiolane scaffold is present in a number of biologically active compounds. mdpi.com Future research could focus on using this compound as a starting material for the synthesis of new pharmaceutical and agrochemical candidates. The ability to easily introduce a variety of substituents via the chloromethyl group makes it an attractive scaffold for creating libraries of compounds for biological screening.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry offers powerful tools for understanding and predicting the behavior of molecules. The application of these methods to this compound could significantly accelerate the discovery of its novel properties and applications.

Predicting Reactivity and Selectivity: Density Functional Theory (DFT) calculations can be used to model the transition states of potential reactions involving this compound. This can provide valuable insights into reaction mechanisms and help predict the regioselectivity and stereoselectivity of different transformations. For example, computational studies could be used to predict the most favorable sites for nucleophilic attack or to understand the factors that govern the stereochemical outcome of a reaction.

Designing Novel Catalysts: Computational modeling can aid in the rational design of new catalysts for the synthesis of this compound. By understanding the binding of the substrates to the catalyst and the energetics of the catalytic cycle, it is possible to design catalysts with improved activity and selectivity.

Virtual Screening for Biological Activity: The three-dimensional structure of this compound and its derivatives can be used in virtual screening campaigns to identify potential biological targets. Molecular docking simulations can predict how these molecules might bind to the active sites of enzymes or receptors, providing a starting point for the development of new therapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.